molecular formula C7H13BrMg B14102195 4-Methylcyclohexylmagnesium bromide

4-Methylcyclohexylmagnesium bromide

Cat. No.: B14102195
M. Wt: 201.39 g/mol
InChI Key: WYNLCHWHJUOWBX-UHFFFAOYSA-M
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Description

4-Methylcyclohexylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C7H13MgBr, where a magnesium atom is bonded to a bromine atom and a 4-methylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexylmagnesium bromide can be synthesized through the reaction of 4-methylcyclohexyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Reaction:

C7H13Br+MgC7H13MgBr\text{C}_7\text{H}_{13}\text{Br} + \text{Mg} \rightarrow \text{C}_7\text{H}_{13}\text{MgBr} C7​H13​Br+Mg→C7​H13​MgBr

Industrial Production Methods

In an industrial setting, the preparation of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using automated systems to handle the reactive materials.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexylmagnesium bromide, like other Grignard reagents, undergoes a variety of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

    Alcohols: From the reaction with aldehydes and ketones.

    Hydrocarbons: From the reaction with alkyl halides.

Scientific Research Applications

4-Methylcyclohexylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex molecules for drug development.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a tool for modifying biomolecules.

Mechanism of Action

The mechanism by which 4-Methylcyclohexylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group.

    Ethylmagnesium Bromide: Contains an ethyl group instead of a 4-methylcyclohexyl group.

    Cyclohexylmagnesium Bromide: Similar structure but without the methyl substitution.

Uniqueness

4-Methylcyclohexylmagnesium bromide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C7H13BrMg

Molecular Weight

201.39 g/mol

IUPAC Name

magnesium;methylcyclohexane;bromide

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WYNLCHWHJUOWBX-UHFFFAOYSA-M

Canonical SMILES

CC1CC[CH-]CC1.[Mg+2].[Br-]

Origin of Product

United States

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